molecular formula C16H16FNO2 B5858290 N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide

N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B5858290
M. Wt: 273.30 g/mol
InChI Key: BLZRAVWHYNHZHH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a fluorophenyl group attached to the acetamide moiety

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-20-15-6-4-3-5-14(15)18-16(19)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZRAVWHYNHZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide typically begins with 2-ethoxyaniline and 4-fluorobenzoyl chloride.

    Reaction Conditions: The reaction involves the acylation of 2-ethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It is also explored as a candidate for drug development in various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethoxy and fluorophenyl groups play a crucial role in enhancing the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-2-(4-fluorophenyl)acetamide
  • N-(2-ethoxyphenyl)-2-(4-chlorophenyl)acetamide
  • N-(2-ethoxyphenyl)-2-(4-bromophenyl)acetamide

Comparison:

  • N-(2-methoxyphenyl)-2-(4-fluorophenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group. This difference can affect the compound’s solubility and reactivity.
  • N-(2-ethoxyphenyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a fluorine atom. The chlorine atom can influence the compound’s electronic properties and reactivity.
  • N-(2-ethoxyphenyl)-2-(4-bromophenyl)acetamide: Contains a bromine atom instead of a fluorine atom. Bromine’s larger size and different electronic properties can impact the compound’s behavior in chemical reactions.

Uniqueness: N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of both ethoxy and fluorophenyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s potential for specific interactions in biological and chemical systems.

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